4-Hydroxyprostanozol-17-ketone

Description

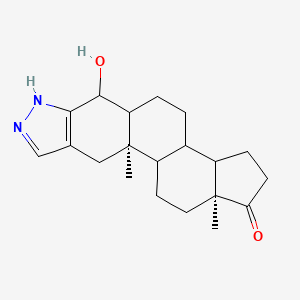

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28N2O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(2R,18S)-9-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one |

InChI |

InChI=1S/C20H28N2O2/c1-19-8-7-14-12(13(19)5-6-16(19)23)3-4-15-18(24)17-11(10-21-22-17)9-20(14,15)2/h10,12-15,18,24H,3-9H2,1-2H3,(H,21,22)/t12?,13?,14?,15?,18?,19-,20+/m0/s1 |

InChI Key |

PYOPWRJXNRFQKF-UGNMPKRJSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC5=C(C4O)NN=C5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4O)NN=C5)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Hydroxyprostanozol 17 Ketone

Established Synthetic Routes to 4-Hydroxyprostanozol-17-ketone

A logical synthetic pathway to this compound would likely commence with the synthesis of its precursor, Prostanozol (B1506694), followed by subsequent functional group transformations.

The synthesis of Prostanozol itself, a pyrazole-fused steroid, can be conceptualized from a suitable steroid starting material. A common precursor for such syntheses is an α,β-unsaturated ketone embedded within the steroid framework. core.ac.uk The formation of the pyrazole (B372694) ring typically involves the reaction of a β-dicarbonyl equivalent with hydrazine (B178648) or a substituted hydrazine.

One plausible route to Prostanozol (17β-hydroxy-5α-androstano[3,2-c]pyrazole) begins with a 17-ketosteroid. The synthesis of pyrazole-fused steroids often involves the creation of a formyl group at the C-2 position of a 3-keto steroid, which then undergoes condensation with hydrazine to form the pyrazole ring. federalregister.gov

A subsequent key transformation to arrive at this compound involves two main steps:

Hydroxylation: The introduction of a hydroxyl group at the C-4 position of the steroid nucleus.

Oxidation: The conversion of the 17β-hydroxyl group of Prostanozol to a 17-ketone.

The oxidation of a 17-hydroxyl group to a 17-ketone is a standard transformation in steroid synthesis. google.comnih.gov Various oxidizing agents can be employed for this purpose.

A proposed retrosynthetic analysis is depicted below:

Table 1: Key Reactions in the Proposed Synthesis

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Pyrazole Ring Formation | Androstanolone, Ethyl formate | Sodium methoxide, then Hydrazine hydrate | Prostanozol |

| C-4 Hydroxylation | Prostanozol | Cytochrome P450 enzymes or chemical oxidizing agents | 4-Hydroxyprostanozol |

| 17-Hydroxyl Oxidation | 4-Hydroxyprostanozol | Oppenauer oxidation (e.g., aluminum isopropoxide, cyclohexanone) or other selective oxidizing agents | This compound |

To enhance the yield and purity of the final product, several optimization strategies can be considered for each step of the proposed synthesis.

For the pyrazole ring formation, the choice of base and solvent can significantly influence the efficiency of the formylation and subsequent cyclization. The purification of the intermediate and final products would likely involve chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to separate isomers and impurities.

In the oxidation of the 17-hydroxyl group, the Oppenauer oxidation offers a classic method. google.com Optimization of this reaction would involve careful control of the stoichiometry of the aluminum alkoxide catalyst and the hydride acceptor (e.g., cyclohexanone), as well as the reaction temperature and time to minimize side reactions. google.com Modern, more selective oxidation methods could also be employed to improve yield and simplify purification.

Development of Novel Synthetic Approaches for this compound

Advancements in synthetic organic chemistry offer opportunities for the development of more efficient and sustainable routes to this compound.

The stereochemistry of the steroid core is typically established from a chiral starting material derived from natural sources. However, for the introduction of new stereocenters, such as the hydroxyl group at C-4, enantioselective methods would be highly desirable. While not specifically described for this molecule, enzymatic hydroxylations using engineered cytochrome P450 enzymes could offer a high degree of regio- and stereoselectivity.

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. This could involve:

Catalytic Reagents: Employing catalytic methods for both the hydroxylation and oxidation steps to minimize the use of stoichiometric reagents.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Biocatalysis, using whole-cell systems or isolated enzymes, represents a promising green approach for the hydroxylation and oxidation steps, often proceeding with high selectivity under mild conditions.

Strategies for Structural Modification and Derivatization of this compound

The functional groups present in this compound, namely the pyrazole ring, the C-4 hydroxyl group, and the C-17 ketone, offer multiple sites for structural modification and derivatization.

Table 2: Potential Derivatization Strategies

| Functional Group | Potential Reactions | Potential Derivatives |

| Pyrazole N-H | Alkylation, Acylation | N-alkylated or N-acylated pyrazole derivatives |

| C-4 Hydroxyl Group | Etherification, Esterification | C-4 ethers or esters |

| C-17 Ketone | Reduction, Reductive amination, Wittig reaction | 17-hydroxy, 17-amino, or 17-alkylidene derivatives |

These modifications could be explored to generate a library of related compounds for further study.

Synthesis of Novel Analogs and Potential Biotransformation Products

The synthesis of analogs of this compound, including its potential biotransformation products, is crucial for developing reference materials for analytical and metabolic studies. The metabolic landscape of prostanozol is complex, involving oxidation of the 17-hydroxyl group and hydroxylation at various positions on the steroid nucleus and the pyrazole ring. dshs-koeln.dedshs-koeln.deresearchgate.net

Key Metabolic Transformations: Metabolic studies of prostanozol have revealed several key transformations that lead to a variety of metabolites, including this compound. The primary metabolic pathways include:

Oxidation at C17: The 17β-hydroxyl group of prostanozol can be oxidized to a 17-keto group, forming 17-keto-prostanozol. researchgate.net

Hydroxylation: Additional hydroxyl groups can be introduced at various positions, including the A-ring, B-ring, C-ring, D-ring, or the pyrazole moiety. dshs-koeln.deresearchgate.net

This knowledge allows for the targeted synthesis of these metabolites to serve as analytical standards.

General Synthetic Approaches to Hydroxy-Keto Steroid Analogs: The synthesis of hydroxylated and keto-substituted steroid analogs generally involves a series of well-established chemical reactions. These can be adapted to produce specific isomers of this compound and other related metabolites.

A plausible synthetic strategy for this compound and its analogs would likely start from a readily available steroid precursor. The key steps would involve the introduction of the pyrazole ring, oxidation of the 17-hydroxyl group, and regioselective hydroxylation of the steroid framework.

Table 1: Potential Biotransformation Products of Prostanozol and their Structural Features

| Metabolite Class | Key Structural Features | Reference |

| 17-Keto-Prostanozol | Oxidation of the 17-hydroxyl group to a ketone. | researchgate.net |

| Hydroxy-17-keto-Prostanozol | 17-keto group with an additional hydroxyl group on the steroid nucleus or pyrazole ring. | dshs-koeln.deresearchgate.net |

| Dihydroxy-17-keto-Prostanozol | 17-keto group with two additional hydroxyl groups at various positions. | researchgate.net |

| Hydroxy-17-hydroxy-Prostanozol | Retention of the 17-hydroxyl group with an additional hydroxyl group on the steroid nucleus or pyrazole ring. | researchgate.net |

This table is generated based on data from metabolic studies of prostanozol.

Introduction of Chemical Probes for Mechanistic Investigations

To investigate the mechanisms of action and metabolic pathways of this compound, the introduction of chemical probes is an invaluable strategy. These probes can be isotopically labeled compounds for tracer studies or molecules modified with reporter groups for detection and imaging.

Derivatization of the Ketone Functional Group: The 17-keto group of this compound is a prime target for chemical derivatization. Various reagents can be employed to introduce probes or to enhance the analytical detection of the molecule.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) or its derivatives to form oximes. This reaction can be used to introduce specific functionalities. For instance, using O-substituted hydroxylamines can introduce aliphatic amino or hydroxy groups with a spacer arm, which can then be used for further conjugation to reporter molecules. nih.gov

Hydrazone Formation: Reagents like Girard's reagent P can react with the keto group to form hydrazones. nih.govthermofisher.com This derivatization introduces a quaternary ammonium (B1175870) group, which significantly enhances the ionization efficiency in mass spectrometry, thereby improving detection sensitivity. nih.gov

Silylation: For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl and keto groups can be derivatized to their trimethylsilyl (B98337) (TMS) ethers and enol-TMS ethers, respectively. researchgate.nettheses.cz This increases the volatility and thermal stability of the compound. theses.cz

Isotopic Labeling: The synthesis of isotopically labeled (e.g., with 2H, 13C, or 18O) analogs of this compound is essential for quantitative analysis using mass spectrometry-based methods and for metabolic tracer studies. For instance, an 18O-labeled analog could be synthesized to trace the metabolic fate of the oxygen atom at a specific position. cdnsciencepub.com

Table 2: Derivatization Reagents for Keto-Steroids and their Applications

| Derivatization Reagent | Functional Group Targeted | Application | Reference |

| Hydroxylamine | Ketone | Formation of oximes for further functionalization. | ddtjournal.com |

| O-substituted Hydroxylamines | Ketone | Introduction of amino or hydroxy groups with a spacer. | nih.gov |

| Girard's Reagent P | Ketone | Enhances ionization efficiency for LC-MS analysis. | nih.govthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl and Ketone (enol) | Increases volatility and thermal stability for GC-MS analysis. | researchgate.nettheses.cz |

This table summarizes common derivatization strategies applicable to this compound based on literature for similar compounds.

Biochemical Interactions and Mechanistic Elucidation of 4 Hydroxyprostanozol 17 Ketone

Theoretical and Experimental Investigation of Biotransformation Pathways (Non-Clinical Context)

The biotransformation of prostanozol (B1506694), leading to the formation of 4-Hydroxyprostanozol-17-ketone, has been investigated through various non-clinical models, primarily utilizing in vitro systems with human-derived enzymes. These studies provide a foundational understanding of the metabolic pathways involved.

In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating the metabolic fate of prostanozol. dshs-koeln.denih.gov These studies simulate the phase I and phase II metabolic reactions that occur in the liver. Incubations of prostanozol with HLM have successfully identified a range of metabolites, which can be broadly categorized into two main classes: those retaining the 17-hydroxy group and those that are oxidized to a 17-keto group. nih.govresearchgate.net

The formation of this compound is a result of two primary types of phase I metabolic reactions: oxidation of the C17 hydroxyl group and hydroxylation of the steroid's core structure. Studies have identified several monohydroxylated and dihydroxylated metabolites of 17-keto-prostanozol. dshs-koeln.deresearchgate.net The hydroxylation can occur at various positions on the steroid molecule, including the pyrazole (B372694) ring, the A-ring, the B-ring, the C-ring, or the D-ring. researchgate.net Specifically, major sites for phase I metabolism have been tentatively identified as C-3', C-4, and C-16. nih.govresearchgate.net

Research has successfully separated and detected various hydroxylated 17-keto-prostanozol metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). dshs-koeln.deresearchgate.net For instance, one metabolite, designated as M2, was identified as a hydroxy-17-keto-prostanozol resulting from hydroxylation on the pyrazole nucleus or the A-ring of 17-keto-prostanozol. researchgate.net Another metabolite, M3, was also a hydroxy-17-keto-prostanozol, with the hydroxyl group substituted on the B-ring or C-ring. researchgate.net A further metabolite, M4, was characterized as a hydroxy-17-keto-prostanozol with the hydroxyl group on the D-ring. researchgate.net

The following table summarizes the key categories of prostanozol metabolites identified in in vitro studies.

| Metabolite Category | Structural Modification | Detection Method(s) |

| 17-Keto-Prostanozol | Oxidation of the 17-hydroxyl group to a ketone. | GC-MS, LC-MS/MS |

| Hydroxy-17-Keto-Prostanozol | 17-keto group with a single hydroxylation on the steroid nucleus (e.g., A, B, C, or D-ring). | GC-MS, LC-MS/MS |

| Dihydroxy-17-Keto-Prostanozol | 17-keto group with two hydroxylations on the steroid nucleus. | GC-MS, LC-MS/MS |

| Hydroxy-Prostanozol | Retained 17-hydroxyl group with a single hydroxylation on the steroid nucleus. | GC-MS, LC-MS/MS |

| Dihydroxy-Prostanozol | Retained 17-hydroxyl group with two hydroxylations on the steroid nucleus. | GC-MS, LC-MS/MS |

This table is generated based on findings from studies on prostanozol metabolism. dshs-koeln.denih.govresearchgate.net

The biotransformation of prostanozol and its metabolites is facilitated by specific enzyme systems within the liver.

Phase I Metabolism: The oxidative reactions, including the hydroxylation of the steroid rings and the oxidation of the 17-hydroxyl group to a ketone, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netlongdom.org These heme-containing monooxygenases are abundant in human liver microsomes and are responsible for the metabolism of a vast array of xenobiotics, including steroids. longdom.orgiiim.res.in While the specific CYP isozymes responsible for the metabolism of prostanozol to this compound have not been definitively identified in the literature, CYP3A4 is a major enzyme involved in the metabolism of many other anabolic steroids and is a likely candidate.

Phase II Metabolism: Following phase I oxidation, the introduced hydroxyl groups and other functional groups on the metabolites can undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. Studies have shown that prostanozol metabolites form glucuronic acid and sulfate (B86663) conjugates. researchgate.net The formation of glucuronide conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs), which are also present in liver microsomes. dshs-koeln.deacs.org Sulfation, on the other hand, is catalyzed by sulfotransferases (SULTs). The detection of glucuronidated and sulfated metabolites of hydroxy-17-keto-prostanozol indicates that these phase II enzyme systems are active in its further biotransformation. researchgate.net

Investigation of Molecular Interactions with Biological Macromolecules

The biological effects of this compound are predicated on its interaction with specific protein targets. While direct experimental data for this specific metabolite is limited, inferences can be drawn from the behavior of its parent compound and the general principles of steroid-receptor interactions.

Direct in vitro studies on the receptor binding affinity and selectivity profile of this compound are not extensively available in the public domain. However, its parent compound, prostanozol, has been shown to have a notable affinity for the androgen receptor (AR), comparable to that of testosterone (B1683101). federalregister.gov Anabolic-androgenic steroids exert their effects by binding to and activating the AR. wikipedia.org

It is theoretically plausible that metabolites of prostanozol, such as this compound, retain some affinity for the AR. The structural modifications from the parent compound (the introduction of a 4-hydroxyl group and a 17-keto group) would influence this binding affinity. Often, the metabolism of anabolic steroids can lead to metabolites with either increased, decreased, or similar affinity for the AR compared to the parent compound. For example, some steroids that are weak AR binders themselves have metabolites with much stronger binding. nih.gov

A comprehensive selectivity profile would involve testing the binding of this compound against a panel of steroid hormone receptors, including the estrogen, progesterone (B1679170), and glucocorticoid receptors. For the parent compound prostanozol, studies have shown low binding affinity for these other receptors, indicating its selectivity for the androgen receptor. federalregister.gov It is hypothesized that this compound would likely exhibit a similar selectivity profile, though this requires experimental verification.

| Receptor | Binding Affinity of Parent Compound (Prostanozol) | Theoretical Binding of this compound |

| Androgen Receptor (AR) | Comparable to testosterone federalregister.gov | Hypothesized to bind, but affinity is uncharacterized. |

| Estrogen Receptor (ER) | Low affinity federalregister.gov | Hypothesized to have low affinity. |

| Progesterone Receptor (PR) | Low affinity federalregister.gov | Hypothesized to have low affinity. |

| Glucocorticoid Receptor (GR) | Low affinity federalregister.gov | Hypothesized to have low affinity. |

This table presents known data for the parent compound and theoretical considerations for its metabolite.

The interaction between a steroid ligand like this compound and the androgen receptor involves the formation of a stable complex that can then influence gene expression. The binding occurs within a specific ligand-binding pocket of the receptor. The precise nature of the protein-ligand interactions, such as the formation of hydrogen bonds and hydrophobic interactions, determines the stability of the complex and the efficacy of receptor activation.

The structural changes from prostanozol to this compound—specifically the addition of a hydroxyl group at the 4-position and the conversion of the 17-hydroxyl to a ketone—would alter the specific contacts made within the AR ligand-binding pocket. The 4-hydroxyl group could potentially form new hydrogen bonds with amino acid residues in the receptor, which could either enhance or reduce binding affinity. The 17-keto group, replacing the 17-hydroxyl group, would also change the hydrogen bonding pattern at that end of the molecule.

There is no available research that has specifically analyzed the protein-ligand interactions of this compound or any potential allosteric effects it may have. Allosteric modulation, where a ligand binds to a site other than the primary binding site to influence receptor function, is a possibility but remains purely theoretical for this compound without dedicated studies.

Mechanisms of Action at the Subcellular Level (In Vitro and Theoretical)

The subcellular mechanism of action for anabolic-androgenic steroids and their metabolites is primarily mediated through the androgen receptor. While direct in vitro studies on the cellular effects of this compound are lacking, a theoretical mechanism can be proposed based on the established pathway for this class of compounds.

Upon entering a target cell, this compound would be expected to bind to the androgen receptor located in the cytoplasm. This binding would induce a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the activated complex would dimerize and bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event would recruit co-activator or co-repressor proteins, ultimately modulating the rate of transcription of these genes. The resulting changes in protein synthesis are responsible for the physiological effects associated with anabolic-androgenic steroids. In vitro, this can be observed through reporter gene assays where the activation of the AR by a ligand drives the expression of a measurable reporter protein. For prostanozol, it has been shown to induce AR-mediated transactivation. federalregister.gov It is plausible that this compound could elicit a similar response, although the potency of this effect would depend on its binding affinity and its ability to induce the necessary conformational changes in the receptor.

Modulation of Intracellular Signaling Pathways (In Vitro)

Direct in vitro studies detailing the specific effects of this compound on intracellular signaling pathways are not extensively documented in publicly available research. The compound is primarily identified as a phase I metabolite of the anabolic androgenic steroid (AAS) prostanozol, which is formed through oxidation at the C17 position and hydroxylation. dshs-koeln.denih.gov Research using in vitro models with human liver microsomes (HLM) has successfully identified a range of hydroxylated and keto-metabolites of prostanozol, including those hydroxylated at the C4 position. dshs-koeln.denih.gov

The primary signaling pathway modulated by the parent compound, prostanozol, is through interaction with the androgen receptor (AR). federalregister.gov Anabolic steroids are structurally related to testosterone and exert their effects by binding to and activating the AR. federalregister.govwikipedia.org This interaction initiates a cascade of intracellular events: upon binding, the steroid-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). wikipedia.org This binding modulates the transcription of androgen-sensitive genes, leading to the anabolic effects associated with the steroid class. federalregister.gov

In vitro assays performed on the parent compound, prostanozol, provide critical insight into the likely signaling mechanism of its metabolites. federalregister.gov A competitive binding assay revealed that prostanozol possesses an affinity for the androgen receptor that is comparable to that of testosterone. federalregister.gov Furthermore, in an androgen receptor transactivation assay, which measures the ability of a compound to activate the AR and initiate gene transcription, prostanozol demonstrated increased activity relative to testosterone. federalregister.gov These findings strongly suggest that the biological activity of prostanozol and its metabolites, including this compound, is mediated through the androgen receptor signaling pathway.

Conversely, tests have shown that prostanozol has a low binding affinity for estrogen, progesterone, and glucocorticoid receptors, indicating a specific and targeted action on androgenic pathways. federalregister.gov

Table 1: In Vitro Receptor Binding and Transactivation Profile of Prostanozol This interactive table summarizes the known receptor interactions of the parent compound, prostanozol, from which the activity of its metabolites is inferred.

| Receptor | Binding Affinity | Transactivation Activity | Source |

|---|---|---|---|

| Androgen Receptor (AR) | Comparable to testosterone | Increased relative to testosterone | federalregister.gov |

| Estrogen Receptor | Low affinity | Low to no activity | federalregister.gov |

| Progesterone Receptor | Low affinity | Low to no activity | federalregister.gov |

Impact on Cellular Homeostasis (Non-Clinical Cellular Models)

The impact of this compound on cellular homeostasis is understood through the anabolic effects of its parent compound, prostanozol, as observed in non-clinical models. federalregister.gov The activation of the androgen receptor and subsequent alteration of gene expression leads to significant changes in cellular function and balance, particularly in tissues sensitive to androgens like skeletal muscle. federalregister.govwikipedia.org

The primary effect on cellular homeostasis is the promotion of protein synthesis. federalregister.govwikipedia.org By signaling through the androgen receptor, anabolic steroids enhance the efficiency of amino acid utilization to build cellular proteins, which is a cornerstone of their anabolic effect. wikipedia.org This shift in cellular priority favors the differentiation of cells into muscle cells over fat-storage cells, fundamentally altering the cellular landscape and contributing to an increase in lean body mass. federalregister.govwikipedia.org

Studies in non-clinical models (castrated male rats) have demonstrated that administration of prostanozol prevents the atrophy, or loss of cell mass, in testosterone-sensitive tissues such as the ventral prostate, seminal vesicles, and levator ani muscle. federalregister.gov This preservation of tissue mass is a direct consequence of the compound's ability to maintain protein synthesis and cellular integrity, showcasing its potent impact on cellular homeostasis. federalregister.gov

Metabolism studies using non-clinical models, including uPA+/+-SCID mice with humanized livers, have been instrumental in identifying the metabolic fate of prostanozol. dshs-koeln.denih.gov These models confirmed the formation of various metabolites, including hydroxylated 17-ketoprostanozol compounds. dshs-koeln.denih.gov

Table 2: Identification of Prostanozol Metabolite Classes in Non-Clinical Models This interactive table details the classes of metabolites, including the precursor to this compound, identified in in vitro and non-clinical in vivo models.

| Model | Metabolite Class | Key Features | Tentative Hydroxylation Sites | Source |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | 17-ketoprostanozol | Oxidation of C17-hydroxyl group | N/A | dshs-koeln.de |

| Human Liver Microsomes (HLM) | Mono-hydroxylated 17-ketoprostanozol | Oxidation at C17 and one hydroxylation | C4, C16 | dshs-koeln.denih.gov |

| Human Liver Microsomes (HLM) | Di-hydroxylated 17-ketoprostanozol | Oxidation at C17 and two hydroxylations | Not specified | dshs-koeln.de |

These studies establish that this compound is a definitive byproduct of prostanozol metabolism in cellular models designed to replicate human metabolic processes. dshs-koeln.denih.gov While these studies focus on identification for anti-doping purposes rather than functional effects, they provide the foundational evidence that this compound is present and could exert biological activity within these cellular systems. dshs-koeln.denih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Prostanozol |

| 17-ketoprostanozol |

| Testosterone |

Advanced Analytical and Structure Elucidation Techniques for 4 Hydroxyprostanozol 17 Ketone

Chromatographic Method Development and Validation for Analysis

Chromatographic techniques are fundamental for separating 4-Hydroxyprostanozol-17-ketone from impurities and quantifying its presence in various matrices. The development of robust and validated chromatographic methods is a critical step in ensuring the quality and consistency of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like synthetic steroids. A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for purity assessment and quantification of such compounds. researchgate.netresearchgate.net

Method development would involve a systematic optimization of chromatographic parameters to achieve adequate separation of this compound from any potential process impurities or degradation products. Key parameters to be optimized include the stationary phase (e.g., C18 or C8 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. researchgate.net UV detection is commonly employed for quantitative analysis of steroids, with the detection wavelength selected based on the chromophoric properties of the pyrazole (B372694) and ketone functionalities in the molecule. researchgate.netresearchgate.net

Validation of the HPLC method would be performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for the analyte would also be established.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 240 nm) |

| Internal Standard | A structurally similar, stable compound |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of steroids, particularly for trace-level detection and the identification of volatile impurities. nih.govresearchgate.net Due to the low volatility of steroidal compounds, derivatization is a crucial step prior to GC-MS analysis. acs.orgoup.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that increases the volatility and thermal stability of the steroid, allowing for its successful passage through the GC system. ias.ac.in

The GC method would be optimized to separate the derivatized this compound from other volatile components. The mass spectrometer, operating in either full-scan or selected ion monitoring (SIM) mode, provides definitive identification based on the compound's mass spectrum and retention time. nih.gov SIM mode offers enhanced sensitivity for targeted analysis and quantification of specific trace impurities. researchgate.net

Table 2: Illustrative GC-MS Derivatization and Analysis Parameters

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized temperature ramp for component separation |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Spectroscopic Methodologies for Structural Confirmation and Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. ruc.dkmdpi.com A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to fully characterize the structure of this compound.

¹H NMR provides information about the number and chemical environment of protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com

2D NMR experiments establish the connectivity between atoms, allowing for the complete assignment of all proton and carbon signals and confirming the fusion of the pyrazole ring to the steroid backbone, the position of the hydroxyl group, and the location of the ketone. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. lcms.czthermofisher.com By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the molecular formula of the compound (C₂₀H₂₈N₂O₂). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed structural information through the analysis of fragmentation patterns. mdpi.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of different parts of the molecule, corroborating the structure determined by NMR. nih.gov

Impurity Profiling and Degradation Product Identification

A thorough understanding of the impurity profile of a pharmaceutical substance is crucial for ensuring its safety and quality. researchgate.net This involves the identification and quantification of any impurities that may arise during the synthesis or upon storage.

For this compound, a forced degradation study would be conducted to identify potential degradation products under various stress conditions, such as acidic, basic, oxidative, and photolytic stress. Stanozolol (B1681124), a structurally similar pyrazole-fused steroid, has been shown to degrade under acidic conditions to form a rearranged product. nih.gov A similar degradation pathway could be anticipated for this compound.

Hyphenated techniques, particularly LC-MS, are the methods of choice for impurity profiling. researchgate.net The separation power of HPLC is combined with the high specificity and sensitivity of mass spectrometry to detect, identify, and quantify impurities, even at very low levels. The fragmentation patterns obtained from MS/MS analysis are instrumental in elucidating the structures of unknown impurities and degradation products. nih.gov

Identification and Characterization of Synthetic Byproducts

The synthesis of complex organic molecules like this compound can often result in the formation of byproducts. These can arise from incomplete reactions, side reactions, or the presence of impurities in starting materials. The identification and characterization of these byproducts are crucial for ensuring the purity and quality of the final compound in a research setting.

Hypothetical Synthetic Byproducts of this compound

In the absence of specific research on the synthesis of this compound, one can hypothesize potential byproducts based on common reactions in steroid chemistry. A data table of such hypothetical byproducts is presented below for illustrative purposes.

| Potential Byproduct | Potential Origin | Analytical Approach for Identification |

| Isomers of this compound | Non-stereospecific reactions | Chiral Chromatography, NMR Spectroscopy |

| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |

| Over-oxidized Products | Non-selective oxidation steps | LC-MS/MS, HRMS |

| Epimers at C-4 | Non-selective hydroxylation | NMR Spectroscopy, X-ray Crystallography |

It is important to emphasize that the byproducts listed are speculative and would require empirical verification through the actual synthesis and analysis of this compound.

Investigation of Degradation Pathways Under Controlled Research Conditions

Forced degradation studies are a critical component of understanding a compound's stability. These studies involve subjecting the compound to various stress conditions, such as heat, light, humidity, and different pH levels, to induce degradation. The resulting degradation products are then identified and characterized.

Forced Degradation Conditions for this compound

A typical forced degradation study for this compound would involve the conditions outlined in the following table.

| Stress Condition | Typical Parameters | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Epimerization, dehydration products |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Ring-opened products |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Additional hydroxylated or carbonylated species |

| Thermal Degradation | 80°C, 48h | Dehydration products, isomers |

| Photolytic Degradation | UV/Vis light exposure | Photodimers, rearranged products |

The identification of the resulting degradation products would typically be carried out using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (HRMS), to obtain detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy would also be invaluable for the definitive structure elucidation of isolated degradation products.

Due to the lack of specific published research, the degradation pathways and products for this compound remain uncharacterized in the scientific literature.

Computational and Theoretical Studies on 4 Hydroxyprostanozol 17 Ketone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. rsc.org These methods, ranging from semi-empirical to high-level ab initio calculations, can predict molecular geometry, orbital energies, and various reactivity descriptors.

Frontier Molecular Orbital Analysis and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orgcureffi.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 4-Hydroxyprostanozol-17-ketone, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack. The oxygen atoms of the hydroxyl and ketone groups, as well as the nitrogen atoms of the pyrazole (B372694) ring, are expected to be primary nucleophilic centers due to the presence of lone pair electrons. Conversely, the carbonyl carbon and carbons within the pyrazole ring could be identified as potential electrophilic sites.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely centered on heteroatoms. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability, likely at the carbonyl carbon. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net |

Prediction of Spectroscopic Properties and Conformational Isomers

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman spectra), which are invaluable for structural elucidation. rsc.orgmdpi.com By calculating these properties for different potential isomers and conformers, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure.

Given the structural complexity of this compound, with its multiple stereocenters and flexible rings, numerous conformational isomers are possible. Computational methods can be used to determine the relative energies of these conformers, identifying the most stable, low-energy structures. uwlax.edu For instance, the orientation of the hydroxyl group and the puckering of the cyclopentane (B165970) ring would be critical aspects to investigate.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Torsion Angle (°C-4-OH) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (Equatorial-like) | 175 | 0.00 | 75.3 |

| B (Axial-like) | 65 | 1.25 | 14.7 |

| C (Intermediate) | 120 | 2.50 | 10.0 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment, such as a solvent. rsc.orgnih.gov

Conformational Analysis and Energy Landscapes in Different Environments

MD simulations can map the conformational energy landscape of this compound, revealing the accessible conformations and the energy barriers between them. nih.gov By performing these simulations in different solvents (e.g., water, ethanol), it is possible to understand how the environment influences the molecule's shape and flexibility. For example, in a polar solvent like water, conformations that maximize the exposure of the hydrophilic hydroxyl group would likely be favored.

Simulations of Ligand-Protein Interaction Dynamics (Theoretical Modeling)

A primary application of MD simulations in drug discovery is to model the interaction between a ligand and its target protein. nih.govmdpi.comnih.gov If a biological target for this compound were identified, MD simulations could be used to model the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. frontiersin.orgmdpi.com These simulations can reveal how the protein's conformation might change upon ligand binding, a concept known as "induced fit." mdpi.com

Hypothetical Key Interactions from a Ligand-Protein MD Simulation

| Interacting Residue (Protein) | Atom (Ligand) | Interaction Type | Average Distance (Å) |

| Asp78 | 4-OH | Hydrogen Bond | 2.8 |

| Phe120 | Steroid Backbone | Hydrophobic | 3.5 |

| Gln95 | Pyrazole N-H | Hydrogen Bond | 3.0 |

| Val105 | Methyl Group | van der Waals | 3.9 |

In Silico Prediction of Biological Activity and Structure-Activity Relationships (SAR)

In silico methods are widely used to predict the biological activity of compounds and to develop Structure-Activity Relationships (SAR). longdom.orgcollaborativedrug.comdrugdesign.org SAR studies aim to identify which parts of a molecule are essential for its biological effects. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). This would allow for the virtual screening of new, potentially more potent, derivatives.

Web-based platforms can also predict a spectrum of potential biological activities based on structural similarity to known active compounds. researchgate.netclinmedkaz.org Such a prediction for this compound might suggest a range of possible targets and pharmacological effects based on its steroidal and pyrazole moieties.

Hypothetical SAR Insights for this compound Analogs

| Structural Modification | Predicted Change in Activity | Rationale |

| Removal of 4-hydroxyl group | Decrease | Loss of a key hydrogen bond donor for receptor interaction. |

| Substitution on the pyrazole ring | Variable | Can modulate electronic properties and steric fit in the binding pocket. |

| Oxidation of 17-ketone | Decrease | The ketone may be a critical hydrogen bond acceptor. |

| Epimerization at C-4 | Decrease | Incorrect stereochemistry may disrupt the optimal binding conformation. |

Computational Docking and Scoring for Target Identification

Computational docking is a powerful molecular modeling technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is instrumental in identifying potential biological targets and elucidating the structural basis of a ligand's activity.

The process would begin by generating a three-dimensional structure of this compound. This model would then be virtually screened against a library of 3D protein structures, with a primary focus on nuclear hormone receptors known to interact with AAS. Key targets would include the human androgen receptor (hAR), for which other synthetic steroids like methandrostenolone (B1676361) and stanozolol (B1681124) have been studied using similar methods. The docking algorithm calculates the most stable binding poses of the ligand within the protein's binding site and assigns a score, often representing the binding energy (in kcal/mol), which estimates the binding affinity. A more negative score typically indicates a stronger, more favorable interaction.

For this compound, molecular docking studies would likely reveal a high affinity for the hAR ligand-binding domain, which is characteristically hydrophobic. The analysis would also identify key amino acid residues within the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, stabilizing the complex. By comparing its docking scores against various receptors (e.g., glucocorticoid, progesterone (B1679170) receptors), researchers could predict its binding selectivity.

Hypothetical Docking Analysis for this compound

The following table is an illustrative example of what docking results might look like for this compound against various steroid receptors.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human Androgen Receptor (hAR) | -10.8 | Gln711, Arg752, Asn705, Thr877 |

| Progesterone Receptor (PR) | -9.2 | Cys891, Arg766, Gln725 |

| Glucocorticoid Receptor (GR) | -8.5 | Arg611, Gln570, Thr739 |

| Human Cytochrome P450 2A1 | -7.9 | (Not Applicable) |

Note: This data is for illustrative purposes only and is not derived from experimental studies.

Predictive Models for Biochemical Interaction Profiling

Beyond single-target docking, computational biology employs predictive models to forecast a compound's broader biochemical interaction profile. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary example of such a technique.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kg.ac.rs For a compound like this compound, a QSAR model would be built using a dataset of structurally related steroids with known anabolic and androgenic activities. nih.govresearchgate.net The model would correlate physicochemical descriptors of the molecules (e.g., hydrophobicity, electronic properties, steric shape) with their activities. nih.govresearchgate.net Studies on testosterone (B1683101) analogues, for instance, have shown that hydrophobicity (logP) and electronic properties are key determinants of anabolic and androgenic activity. nih.govresearchgate.net

Once a statistically robust QSAR model is developed and validated, it can be used to predict the anabolic and androgenic potency of new or uncharacterized compounds like this compound based solely on its calculated molecular descriptors. nih.gov These models can also predict the anabolic-to-androgenic ratio, a critical parameter for assessing the therapeutic potential of an AAS. nih.govresearchgate.net Such predictive approaches are valuable for prioritizing the synthesis and biological testing of new steroid analogues. nih.govresearchgate.net

Hypothetical QSAR-Based Prediction for this compound

This table illustrates the kind of predictive data a validated QSAR model could generate.

| Predicted Activity | Score / Value | Key Contributing Descriptors |

| Anabolic Potency (relative to reference) | 3.5 | High logP, specific partial charges on A-ring |

| Androgenic Potency (relative to reference) | 1.8 | Molecular shape, dipole moment |

| Anabolic/Androgenic Ratio | 1.94 | Combination of electronic and steric factors |

Note: This data is for illustrative purposes only and is not derived from experimental studies.

Future Directions and Emerging Research Avenues for 4 Hydroxyprostanozol 17 Ketone

Integration with Advanced Omics Technologies for Systems-Level Biochemical Understanding

The future of understanding the complete biochemical profile of 4-Hydroxyprostanozol-17-ketone lies in the integration of advanced "omics" technologies. These high-throughput methods provide a holistic view of the molecular landscape within a biological system. nih.gov For a compound like this compound, a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can offer unprecedented insights. nih.govelsevier.comnih.gov

Table 1: Advanced Omics Technologies for Studying this compound

| Omics Technology | Application to this compound Research | Potential Insights |

| Genomics | Identifying genetic variations (polymorphisms) in enzymes responsible for the metabolism of prostanozol (B1506694) to this compound. | Understanding inter-individual differences in metabolic profiles and potential predispositions to certain biological effects. |

| Transcriptomics | Analyzing changes in gene expression (mRNA levels) in response to exposure to the compound. | Revealing the cellular pathways and biological processes modulated by this compound. |

| Proteomics | Quantifying alterations in protein expression and post-translational modifications following treatment with the compound. | Identifying direct protein targets and downstream effector proteins, providing a clearer picture of its mechanism of action. |

| Metabolomics | Profiling the full spectrum of small-molecule metabolites in a biological system after exposure to this compound. | Elucidating its metabolic fate, identifying further downstream metabolites, and understanding its impact on overall metabolic networks. |

By integrating data from these various omics levels, researchers can construct a comprehensive, systems-level model of the biochemical interactions of this compound. This approach moves beyond studying isolated pathways and allows for the deconvolution of complex biological responses. nih.gov For instance, correlating transcriptomic data with proteomic and metabolomic data can reveal how changes in gene expression translate into functional changes at the protein and metabolite levels, providing a more complete picture of the compound's biological impact.

Development of Photoaffinity Probes and Chemical Tools for Target Deconvolution

A significant challenge in pharmacology and toxicology is identifying the precise molecular targets of a compound and its metabolites. pelagobio.com For this compound, the development of sophisticated chemical tools, such as photoaffinity probes, is a promising avenue for target deconvolution. pelagobio.comacs.org

Photoaffinity probes are molecules designed to bind to a specific target and, upon photoactivation, form a covalent bond with it. nih.govmdpi.comrsc.org These probes typically consist of three key components: a recognition element that mimics the structure of the compound of interest, a photoreactive group (e.g., an aryl azide (B81097) or benzophenone), and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation. mdpi.comrsc.org

The process of using photoaffinity probes for target deconvolution of this compound would involve:

Synthesis: A photoaffinity probe would be synthesized to be structurally similar to this compound.

Incubation: The probe would be introduced into a relevant biological system (e.g., cell culture or tissue homogenate).

Photocrosslinking: The system would be exposed to UV light to activate the photoreactive group, leading to covalent attachment of the probe to its binding partners.

Enrichment and Identification: The tagged protein-probe complexes would be isolated and the identity of the protein targets determined using techniques like mass spectrometry. nih.gov

This approach offers an unbiased way to identify direct and indirect protein interactions, which is crucial for understanding the compound's mechanism of action and potential off-target effects. pelagobio.com

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Approaches

The synthesis of steroid metabolites for research purposes can be complex and challenging. researchgate.net Exploring novel biocatalytic and chemoenzymatic methods for the production of this compound could offer more efficient, selective, and sustainable alternatives to traditional chemical synthesis. orientjchem.orgnih.govrsc.orgnih.govmdpi.comnih.govbeilstein-journals.orgscielo.brresearchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform specific chemical transformations. orientjchem.orgmdpi.comresearchgate.netmdpi.comgeorgiasouthern.edu For the synthesis of this compound, this could involve:

Hydroxylation: Employing specific hydroxylase enzymes to introduce a hydroxyl group at the 4-position of a prostanozol precursor. rsc.orgnih.gov

Oxidation: Using oxidoreductases to convert the 17-hydroxyl group of a precursor to a ketone.

Chemoenzymatic synthesis , on the other hand, combines enzymatic reactions with conventional chemical steps to create a more streamlined and efficient synthetic route. nih.govmdpi.comnih.govbeilstein-journals.orgscielo.brresearchgate.net This approach leverages the high selectivity of enzymes for certain steps while utilizing the versatility of chemical reactions for others. nih.gov

Table 2: Potential Biocatalytic and Chemoenzymatic Strategies for this compound Synthesis

| Synthetic Strategy | Description | Advantages |

| Whole-Cell Biotransformation | Using engineered microorganisms to convert a prostanozol precursor directly into this compound. orientjchem.org | Potentially a one-pot reaction, environmentally friendly, and cost-effective for large-scale production. |

| Isolated Enzyme Catalysis | Utilizing purified enzymes (e.g., hydroxylases and oxidoreductases) in a sequential manner to achieve the desired transformations. | High specificity and control over the reaction, leading to high purity of the final product. |

| Hybrid Chemoenzymatic Route | Chemically synthesizing a key intermediate and then using an enzyme for a specific, challenging transformation (e.g., stereoselective hydroxylation). | Combines the strengths of both chemical and enzymatic synthesis for an optimized overall process. |

The development of these novel synthetic approaches would not only facilitate the production of this compound for further research but could also be applied to the synthesis of other related steroid metabolites.

Q & A

Q. How can interdisciplinary teams mitigate bias in assigning significance to contradictory findings for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.